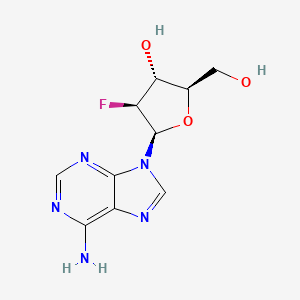

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine

概要

説明

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine is a synthetic nucleoside analogue. This compound is structurally similar to natural nucleosides but has been modified to enhance its biological activity and stability. It is known for its potent antitumor and antiviral properties, making it a valuable compound in medical research and treatment.

準備方法

The synthesis of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves several steps. One common method starts with the preparation of the sugar moiety, 2-deoxy-2-fluoro-beta-d-arabinofuranose, which is then coupled with adenine. The reaction typically involves the use of a Lewis acid catalyst to facilitate the glycosylation process. Industrial production methods often optimize these steps to increase yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the compound’s functional groups, potentially enhancing its biological activity.

Reduction: Reduction reactions can be employed to alter the compound’s electronic properties, affecting its interaction with biological targets.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the adenine or sugar moiety.

科学的研究の応用

Antitumor Activity

FANA-A has demonstrated notable antitumor properties, particularly against various leukemia models. Research indicates that FANA-A is effective against murine leukemia L1210 and P388 cell lines. Its mechanism involves the inhibition of DNA synthesis and the induction of cell cycle arrest, which are critical for its cytotoxic effects in cancer cells. The compound is resistant to adenosine deaminase, an enzyme that can deactivate other similar compounds, thus enhancing its therapeutic effectiveness compared to its parent compound, 9-beta-D-arabinofuranosyladenine (araA) .

Table 1: Antitumor Efficacy of FANA-A

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 | 0.5 | Inhibition of DNA synthesis |

| P388 | 0.4 | Induction of cell cycle arrest |

Antiviral Properties

FANA-A exhibits antiviral activity against several viruses by acting as an adenosine analogue. Its structural modifications allow it to evade degradation by cellular enzymes that typically target natural nucleosides. This property makes it a candidate for further development as an antiviral agent, particularly in treating infections where traditional nucleoside analogues fail due to resistance mechanisms .

Antitrypanosomal Activity

One of the most promising applications of FANA-A is in the treatment of Trypanosomiasis caused by Trypanosoma brucei. Studies have shown that FANA-A is selectively taken up by the P1 nucleoside transporter, circumventing the common drug resistance associated with the P2 transporter mutations in T. brucei. The compound has demonstrated a low effective concentration (EC50) in the nanomolar range, significantly lower than that required for traditional treatments .

Table 2: Antitrypanosomal Efficacy of FANA-A

| Treatment | EC50 (nM) | Selectivity Index (T. brucei/Mammalian) |

|---|---|---|

| FANA-A | 2.8 | 1900 |

| Ara-A | 300 | 10 |

Mechanism of Action and Metabolism

FANA-A's efficacy stems from its ability to resist cleavage by methylthioadenosine phosphorylase and its efficient phosphorylation by T. brucei adenosine kinase. This results in the accumulation of FANA-A triphosphate within the parasite, leading to inhibition of nucleic acid biosynthesis and subsequent cell cycle disruption .

Case Studies and Clinical Insights

Several studies have highlighted the potential clinical applications of FANA-A:

- A study demonstrated that mice infected with T. brucei were cured with significantly lower doses of FANA-A compared to traditional treatments, showcasing its potency and reduced toxicity profile .

- In vitro studies using human lymphoblastoid cells revealed that FANA-A exhibited cytotoxic effects comparable to established chemotherapeutics while maintaining a favorable safety profile .

作用機序

The mechanism of action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and repair, leading to cell death. The compound targets DNA polymerase and ribonucleotide reductase, key enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound disrupts the proliferation of cancer cells and viruses.

類似化合物との比較

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine is unique among nucleoside analogues due to its enhanced stability and potency. Similar compounds include:

2-Chloro-9-(2-deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine: This compound also inhibits DNA synthesis but has different pharmacokinetic properties.

Fludarabine: Another nucleoside analogue used in cancer treatment, but with a different mechanism of action and spectrum of activity.

Cladribine: Similar to fludarabine, it is used in the treatment of certain leukemias and has a distinct mechanism of action.

生物活性

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine, commonly referred to as FANA-A, is a nucleoside analogue that has garnered attention for its biological activity, particularly in the context of antitumor and antiviral therapies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

FANA-A is characterized by the incorporation of a fluorine atom at the 2' position of the arabinofuranosyl sugar moiety. This modification enhances its resistance to enzymatic cleavage and improves its pharmacological properties compared to other nucleoside analogues.

FANA-A exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Nucleic Acid Synthesis : FANA-A is phosphorylated within cells to form FANA-A triphosphate, which competes with natural nucleotides for incorporation into DNA and RNA. This incorporation leads to chain termination during nucleic acid synthesis, ultimately inhibiting cell proliferation.

- Selective Uptake : Unlike many nucleoside analogues that rely on specific transporters (e.g., P2 transporter), FANA-A is taken up by the P1 transporter in Trypanosoma brucei, circumventing common drug resistance mechanisms associated with mutations in the P2 transporter .

Antitumor Activity

FANA-A has demonstrated significant antitumor activity in various preclinical studies. For instance, it has shown efficacy against murine tumor models such as P388 leukemia and colon cancer. The compound's structure allows it to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis, at concentrations significantly lower than traditional chemotherapeutics .

Antitrypanosomal Activity

FANA-A is particularly notable for its potent antitrypanosomal effects against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have shown that FANA-A achieves effective concentrations (EC50) in the low nanomolar range, while exhibiting minimal toxicity to mammalian cells (EC50 in micromolar range). This selectivity is attributed to its preferential phosphorylation by T. brucei adenosine kinase .

Comparative Efficacy Table

| Compound | EC50 (nM) in T. brucei | EC50 (μM) in Mammalian Cells | Mechanism of Action |

|---|---|---|---|

| This compound (FANA-A) | <10 | >10 | Inhibition of nucleic acid synthesis |

| Ara-A (Adenine arabinoside) | <100 | >1 | Inhibition of nucleic acid synthesis |

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine | <50 | >1 | Inhibition of ribonucleotide reductase |

Case Studies

- In Vivo Efficacy Against Murine Tumors : A study evaluated the efficacy of FANA-A in mice implanted with P388 leukemia cells. The treatment resulted in a significant increase in lifespan (ILS), demonstrating moderate to good antitumor activity based on National Cancer Institute criteria .

- Treatment of Trypanosomiasis : In a model involving T. brucei-infected mice, FANA-A was administered alongside deoxycoformycin, resulting in complete cure at doses significantly lower than those required for Ara-A .

特性

IUPAC Name |

(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYYPTJWJBEXBC-GQTRHBFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the mechanism of action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine?

A: this compound, often abbreviated as Cl-F-ara-A in the provided research, is a deoxyadenosine analogue. This compound exhibits its cytotoxic effects primarily through incorporation into DNA and inhibition of ribonucleotide reductase , .

Q2: How does the structure of this compound relate to its activity?

A: The fluorine atom at the 2’ position in the arabino configuration plays a significant role in its activity. Research comparing Cl-F-ara-A with its ribo-configured counterparts, 2-chloro-9-(2-deoxy-2-fluoro-beta-d-ribofuranosyl)adenine and 2-chloro-9-(2-deoxy-2,2-difluoro-beta-d-ribofuranosyl)adenine, revealed that Cl-F-ara-A demonstrated superior potency in inhibiting CEM cell growth , . This difference in activity was attributed to the more potent inhibition of ribonucleotide reductase by the arabino-configured Cl-F-ara-A.

Q3: What is the metabolic pathway of this compound within cells?

A: Cl-F-ara-A enters cells and undergoes phosphorylation by deoxycytidine kinase to form its monophosphate, Cl-F-ara-AMP . Subsequent phosphorylation steps lead to the formation of the diphosphate and ultimately the active triphosphate metabolite, Cl-F-ara-ATP.

Q4: What are the potential applications of this compound?

A: Given its potent cytotoxic activity, primarily through the inhibition of DNA synthesis and ribonucleotide reductase, Cl-F-ara-A has been investigated as a potential antitumor agent , .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。